molecular formula C12H13BrO3 B2687838 Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate CAS No. 1012058-33-1

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Cat. No. B2687838
CAS RN: 1012058-33-1
M. Wt: 285.137
InChI Key: AHJLWGDEBQDQCV-QPJJXVBHSA-N
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Description

“Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.14 . It is also known by its IUPAC name, methyl (E)-3-(4-(2-bromoethoxy)phenyl)acrylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its carbon, hydrogen, bromine, and oxygen atoms.

Scientific Research Applications

Organic Synthesis

“Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” is used in organic synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds, making it a valuable tool in the field of organic chemistry .

Cycloaddition Reactions

This compound has been studied in [3 + 2] cycloaddition reactions . Specifically, the reactions of methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate and 4-[(1E)-2-phenylethenyl]acridine with unstable benzonitrile N-oxides were studied . The investigation revealed distinct regioselectivity patterns influenced mainly by the electronic factor .

Production of Carboxylic Acids

Subsequent hydrolysis of isolated methyl 5-(acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylates resulted in the production of carboxylic acids, with nearly complete conversion . This indicates that “Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” can be used in the production of carboxylic acids .

NMR Spectroscopy

“Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” has been used in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy . During NMR measurements of carboxylic acids in CDCl3, decarboxylation was observed, indicating the formation of a new prochiral carbon centre C-4 .

Surface Enhanced Raman Spectroscopy

The surface geometry of similar molecules has been studied using Surface Enhanced Raman Spectroscopy (SERS) . This suggests that “Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” could potentially be used in similar studies .

Density Functional Theoretical Calculations

For a reliable analysis of the SERS spectrum, density functional theoretical calculations were also performed . This indicates that “Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate” could be used in studies involving density functional theory .

properties

IUPAC Name

methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLWGDEBQDQCV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

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